2-[2-(2,6-dimethoxyphenoxy)ethoxy]naphthalene
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Overview
Description
2-[2-(2,6-dimethoxyphenoxy)ethoxy]naphthalene is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring system substituted with a 2-(2,6-dimethoxyphenoxy)ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,6-dimethoxyphenoxy)ethoxy]naphthalene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,6-dimethoxyphenol and 2-bromoethanol.
Etherification: 2,6-dimethoxyphenol is reacted with 2-bromoethanol in the presence of a base such as potassium carbonate to form 2-(2,6-dimethoxyphenoxy)ethanol.
Naphthalene Derivative Formation: The 2-(2,6-dimethoxyphenoxy)ethanol is then reacted with 2-bromonaphthalene under Suzuki–Miyaura coupling conditions, using a palladium catalyst and a base such as potassium carbonate, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,6-dimethoxyphenoxy)ethoxy]naphthalene can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ether linkages, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced forms.
Scientific Research Applications
2-[2-(2,6-dimethoxyphenoxy)ethoxy]naphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[2-(2,6-dimethoxyphenoxy)ethoxy]naphthalene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2,6-dimethoxyphenoxy)ethoxy]benzene
- 2-[2-(2,6-dimethoxyphenoxy)ethoxy]toluene
- 2-[2-(2,6-dimethoxyphenoxy)ethoxy]phenol
Uniqueness
2-[2-(2,6-dimethoxyphenoxy)ethoxy]naphthalene is unique due to its naphthalene ring system, which imparts distinct chemical and physical properties compared to similar compounds with benzene or toluene rings. This uniqueness makes it valuable in specific research and industrial applications where these properties are advantageous.
Properties
IUPAC Name |
2-[2-(2,6-dimethoxyphenoxy)ethoxy]naphthalene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-21-18-8-5-9-19(22-2)20(18)24-13-12-23-17-11-10-15-6-3-4-7-16(15)14-17/h3-11,14H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBHXOMDJLSJLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCOC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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